molecular formula C13H11Cl B1322029 2-(Chloromethyl)-1,1'-biphenyl CAS No. 38580-83-5

2-(Chloromethyl)-1,1'-biphenyl

Cat. No. B1322029
CAS RN: 38580-83-5
M. Wt: 202.68 g/mol
InChI Key: QEFMDEFYYCMJPY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,1'-biphenyl is a chlorinated derivative of biphenyl, which is a compound consisting of two benzene rings connected by a single bond. The presence of the chloromethyl group at the 2-position introduces reactivity that can be exploited in various chemical syntheses. This compound serves as an intermediate in the production of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic properties.

Synthesis Analysis

The synthesis of chlorinated biphenyls, including 2-(chloromethyl)-1,1'-biphenyl, can be achieved through various methods. One approach involves the chloromethylation of biphenyl, using paraformaldehyde and a catalyst such as zinc chloride in the presence of hydrogen chloride, as described in the study of chloromethylation of biphenyl . Another method reported involves a more environmentally friendly and efficient process that shortens the synthesis from six steps to four, avoiding the use of highly toxic reagents and yielding the product in

Scientific Research Applications

Synthesis and Environmental Considerations

2-(Chloromethyl)-1,1'-biphenyl plays a significant role in synthesizing various chemicals. A study by Zhang et al. (2019) developed a more environmentally friendly and efficient process for synthesizing 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, a key intermediate in producing bifenthrin, a type of insecticide. This new method is not only simpler but also avoids the use of high-toxic and high-risk reagents, making it safer and more sustainable (Zhang, Cheng, Hu, & Xu, 2019).

Applications in Pharmaceutical Research

Biphenyl-based compounds, including 2-(Chloromethyl)-1,1'-biphenyl derivatives, have significant applications in pharmaceutical research. Kwong et al. (2017) synthesized novel biphenyl ester derivatives that showed significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. These findings indicate potential applications in treatments related to tyrosinase-related disorders (Kwong et al., 2017).

Development of Catalysts and Chemical Reactions

Studies have explored the use of 2-(Chloromethyl)-1,1'-biphenyl in the development of novel catalysts and reactions. For instance, Wang, Lee, and Wang (2005) described using a multi-site phase-transfer catalyst, derived from 4,4′-bis(chloromethyl)-1,1′-biphenyl, to enhance the efficiency of etherification reactions. This indicates its potential in creating more effective catalysts for various chemical processes (Wang, Lee, & Wang, 2005).

Hydrogen Storage Applications

In the field of material science, 2-(Chloromethyl)-1,1'-biphenyl has been utilized in creating microporous hypercrosslinked polymer networks. Wood et al. (2007) synthesized these networks using bischloromethyl monomers like 4,4‘-bis(chloromethyl)-1,1‘-biphenyl, demonstrating impressive hydrogen storage capacities. This application highlights its potential in developing new materials for energy storage (Wood et al., 2007).

Safety And Hazards

The safety and hazards of “2-(Chloromethyl)-1,1’-biphenyl” would depend on its exact molecular structure and properties. Chloromethyl compounds can be hazardous due to their reactivity and potential toxicity .

Future Directions

The future directions for research on “2-(Chloromethyl)-1,1’-biphenyl” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-(chloromethyl)-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFMDEFYYCMJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620986
Record name 2-(Chloromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,1'-biphenyl

CAS RN

38580-83-5
Record name 2-(Chloromethyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38580-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Pei, P Liu, Y Liu, X Lv, X Ma, B Dai - Molecules, 2018 - mdpi.com
Highly selective C(sp 2 )–C(sp 2 ) cross-coupling of dihalogenated hydrocarbons comprising C(sp 2 )–Br and C(sp 3 )–Cl bonds with arylboronic acids is reported. This highly selective …
Number of citations: 3 www.mdpi.com
Y Wang, S Zhang, X Feng, X Yu… - The Journal of …, 2022 - ACS Publications
Palladium-catalyzed para-C–H bond amination of 2-aryl chloromethylbenzenes is described for the first time. The reactions of 2-aryl chloromethylbenzenes with cyclic amines …
Number of citations: 3 pubs.acs.org
M Xiang, C Zhou, XL Yang, B Chen… - The Journal of …, 2020 - ACS Publications
By combining “N-chlorosuccinimide (NCS)” as the safe chlorine source with “Acr + -Mes” as the photocatalyst, we successfully achieved benzylic C–H bond chlorination under visible …
Number of citations: 34 pubs.acs.org
Z Li, X Xu, G Li, X Fu, Y Liu, Y Feng, M Wang… - Bioorganic & Medicinal …, 2017 - Elsevier
The free fatty acid receptor 4 (FFA4) has emerged as a promising anti-diabetic target due to its function in improvement of insulin secretion and insulin resistance. The FFA4 agonist TUG…
Number of citations: 15 www.sciencedirect.com
Y Hu, S Zhang, X Yu, X Feng… - The Journal of Organic …, 2022 - ACS Publications
A strategy for the synthesis of spirocarbocycles by using chloromethyl arenes as starting materials is described in this paper. The palladium-catalyzed allylative dearomatization and the …
Number of citations: 2 pubs.acs.org
A Bezłada, M Szewczyk, J Mlynarski - The Journal of Organic …, 2016 - ACS Publications
A series of zinc acetate complexes with optically pure diphenylethanediamine (DPEDA)-derived ligands have been employed as enantioselective catalyst for the hydrosilylation of …
Number of citations: 39 pubs.acs.org
C Landeta, BM Meehan, L McPartland, L Ingendahl… - 2017 - researchgate.net
Disulfide bonds contribute to protein stability, activity and folding in a variety of proteins including many involved in bacterial virulence such as, toxins, adhesins, flagella and pili among …
Number of citations: 2 www.researchgate.net

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